An In-depth Technical Guide to 5-Bromo-3-fluoro-2-iodopyridine: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 5-Bromo-3-fluoro-2-iodopyridine: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-3-fluoro-2-iodopyridine (CAS Number: 1260665-95-9), a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's synthesis, predicted spectroscopic signature, chemical reactivity, and strategic importance in the construction of complex molecular architectures.
Core Compound Overview
5-Bromo-3-fluoro-2-iodopyridine is a polysubstituted pyridine ring system featuring three distinct halogen atoms. This unique arrangement offers a platform for sequential and site-selective functionalization, making it a valuable intermediate in synthetic chemistry. The incorporation of a fluorine atom is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity[1][2][3]. This guide will provide a robust framework for the synthesis, characterization, and strategic utilization of this versatile reagent.
Physicochemical and Safety Data
The fundamental properties and safety information for 5-Bromo-3-fluoro-2-iodopyridine are summarized below. It is crucial to handle this compound in accordance with the provided safety guidelines.
| Property | Value | Source(s) |
| CAS Number | 1260665-95-9 | [4][5][6] |
| Molecular Formula | C₅H₂BrFIN | [5][6] |
| Molecular Weight | 301.88 g/mol | [5][6] |
| Physical Form | Solid or Semi-solid | |
| Purity | Typically ≥97% | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | |
| InChI Key | KHKQFFYXJLITMF-UHFFFAOYSA-N |
| Safety Information | Source(s) | |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Precautionary Codes | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 |
Proposed Synthesis: A Logic-Driven Approach
While a specific, peer-reviewed synthesis for 5-Bromo-3-fluoro-2-iodopyridine is not prominently available in the chemical literature, a highly viable and scientifically sound pathway can be proposed based on established methodologies for related polyhalogenated pyridines. The most logical precursor is 2,5-dibromo-3-fluoropyridine . The synthesis hinges on a regioselective deprotonation (lithiation) followed by quenching with an iodine electrophile.
The rationale for this approach is grounded in the principles of directed ortho-metalation. The pyridine nitrogen and the C2-bromine atom are expected to direct a strong base, such as Lithium Diisopropylamide (LDA), to deprotonate the C2 position. However, in polyhalogenated systems, a phenomenon known as the "halogen dance" (a base-catalyzed halogen migration) can occur[7]. To achieve selective iodination at the 2-position, the reaction must be kinetically controlled at a very low temperature to favor deprotonation at the most activated site and subsequent trapping before rearrangement can occur.
A precedent for this type of transformation is the synthesis of the analogous 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which utilizes a lithiation/iodination sequence[7].
Proposed Synthetic Workflow Diagram
Caption: Proposed synthesis of 5-Bromo-3-fluoro-2-iodopyridine.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system; successful formation of the product relies on strict adherence to anhydrous conditions and low temperatures to prevent side reactions.
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Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is purged with dry nitrogen or argon.
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Reagent Preparation: In the flask, dissolve 2,5-dibromo-3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Formation of the Lithiated Intermediate: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C. Stir the resulting mixture at -78 °C for 1 hour. The causality here is critical: LDA is a strong, non-nucleophilic base ideal for deprotonation, and the low temperature is essential to form the kinetic lithiated species at the C2 position, preventing a halogen dance or decomposition.
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Iodination: Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The reaction is typically instantaneous, indicated by the quenching of the deep color of the organolithium and the disappearance of the iodine color.
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Quenching and Work-up: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Bromo-3-fluoro-2-iodopyridine.
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific compound are not widely published, a confident prediction of its NMR signature can be made based on established principles and data from analogous structures. This serves as a crucial guide for researchers to confirm the identity and purity of their synthesized material.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| ¹H (H-4) | 8.0 - 8.2 | Doublet of doublets (dd) | JH4-F3 ≈ 8-10 Hz, JH4-H6 ≈ 2-3 Hz | Deshielded by the adjacent electronegative nitrogen and bromine. Coupled to both the fluorine at C3 and the proton at C6. |
| ¹H (H-6) | 7.8 - 8.0 | Doublet of doublets (dd) | JH6-F3 ≈ 2-3 Hz, JH6-H4 ≈ 2-3 Hz | Coupled to the proton at C4 (meta-coupling) and the fluorine at C3 (long-range coupling). |
| ¹³C | Multiple signals expected | - | - | The carbon spectrum will show 5 distinct signals for the pyridine ring, with chemical shifts influenced by the attached halogens. The C-I and C-Br carbons will be at lower field, while the C-F carbon will show a large ¹JC-F coupling. |
| ¹⁹F | -110 to -130 | Doublet of doublets (dd) | JF3-H4 ≈ 8-10 Hz, JF3-H6 ≈ 2-3 Hz | The chemical shift is typical for a fluorine on a pyridine ring. The signal will be split by the adjacent proton at C4 and the meta-proton at C6. |
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Bromo-3-fluoro-2-iodopyridine lies in the differential reactivity of its three carbon-halogen bonds. This allows for a programmed, stepwise introduction of new functionalities.
Reactivity Hierarchy: I > Br > F
The C-I bond is the most reactive site for both metal-halogen exchange and oxidative addition in transition-metal-catalyzed cross-coupling reactions. This is due to its lower bond dissociation energy compared to the C-Br and C-F bonds. The C-F bond is generally inert to these conditions, providing a stable anchor.
A. Metal-Halogen Exchange at the C-2 Position
The iodine at the C-2 position can be selectively exchanged with lithium or magnesium reagents at low temperatures to generate a nucleophilic organometallic species. This intermediate can then be trapped with various electrophiles.
Caption: Selective functionalization via metal-halogen exchange.
Exemplar Protocol: Synthesis of 5-Bromo-3-fluoro-pyridine-2-carbaldehyde
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Under an inert atmosphere, dissolve 5-Bromo-3-fluoro-2-iodopyridine (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes. The iodine-lithium exchange is typically very fast at this temperature.
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Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) and stir for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride and warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.
B. Palladium-Catalyzed Cross-Coupling Reactions
The C-2 iodo group is the prime site for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, leaving the C-5 bromine available for subsequent transformations.
Caption: Suzuki coupling at the C-2 position.
Exemplar Protocol: Suzuki Coupling with Phenylboronic Acid
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To a flask, add 5-Bromo-3-fluoro-2-iodopyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Purge the flask with nitrogen, then add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture (e.g., to 80-90 °C) and monitor by TLC or LC-MS.
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Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield 2-phenyl-5-bromo-3-fluoropyridine.
Applications in Medicinal Chemistry and Drug Discovery
Polysubstituted pyridines are privileged scaffolds in modern drug discovery[8]. 5-Bromo-3-fluoro-2-iodopyridine serves as an exemplary building block for generating libraries of complex molecules for several reasons:
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Vectorial Synthesis: The defined reactivity hierarchy (I > Br) allows for the controlled, stepwise addition of different substituents. A Suzuki or Sonogashira reaction can be performed at the C-2 position, followed by a second, different coupling reaction at the C-5 position. This enables the synthesis of tri-substituted pyridines with three distinct, user-defined R-groups.
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Fluorine's Role: The fluorine at the C-3 position can block a potential site of metabolic oxidation and can engage in favorable hydrogen bonding or dipole interactions with protein targets, potentially enhancing binding affinity and selectivity[1][2].
-
3D Chemical Space Exploration: The ability to install diverse groups around the pyridine core allows chemists to systematically explore the three-dimensional chemical space around the scaffold, which is a cornerstone of modern lead optimization in drug discovery programs.
While specific drugs directly synthesized from this intermediate are not publicly documented, its structural motifs are highly relevant to the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where a decorated pyridine core is essential for biological activity.
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(Image generated for illustrative purposes)